molecular formula C8H10ClN3S B1340459 4-(6-Chloropyridazin-3-yl)thiomorpholine CAS No. 56392-82-6

4-(6-Chloropyridazin-3-yl)thiomorpholine

Cat. No.: B1340459
CAS No.: 56392-82-6
M. Wt: 215.7 g/mol
InChI Key: DCKGDNDIGVZXMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Chloropyridazin-3-yl)thiomorpholine is a chemical compound with the molecular formula C8H10ClN3S and a molecular weight of 215.7 g/mol It is characterized by the presence of a chloropyridazine ring attached to a thiomorpholine moiety

Scientific Research Applications

4-(6-Chloropyridazin-3-yl)thiomorpholine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

The synthesis of 4-(6-Chloropyridazin-3-yl)thiomorpholine typically involves the reaction of 6-chloropyridazine with thiomorpholine under specific conditions. The reaction conditions may include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve bulk manufacturing processes that optimize the reaction conditions for large-scale synthesis .

Chemical Reactions Analysis

4-(6-Chloropyridazin-3-yl)thiomorpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of thiomorpholine derivatives with altered functional groups.

    Substitution: The chloropyridazine ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-(6-Chloropyridazin-3-yl)thiomorpholine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

4-(6-Chloropyridazin-3-yl)thiomorpholine can be compared with other similar compounds, such as:

    Sulfachloropyridazine: A sulfonamide antimicrobial used for urinary tract infections and in veterinary medicine.

    N-(6-Chloropyridazin-3-yl)sulphanilamidate: Another compound with a chloropyridazine ring, used in various chemical and biological applications.

Properties

IUPAC Name

4-(6-chloropyridazin-3-yl)thiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3S/c9-7-1-2-8(11-10-7)12-3-5-13-6-4-12/h1-2H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKGDNDIGVZXMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20481817
Record name 4-(6-chloropyridazin-3-yl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56392-82-6
Record name 4-(6-chloropyridazin-3-yl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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